2,5-Dioxaspiro[3.4]octan-8-ol
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Overview
Description
2,5-Dioxaspiro[34]octan-8-ol is a chemical compound with the molecular formula C6H10O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,4-butanediol with ethylene oxide. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions. These interactions can lead to the formation of various products with different chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dioxaspiro[3.4]octan-2-ol
- 2,5-Dioxaspiro[3.4]octan-8-one
- 5,8-Dioxaspiro[3.4]octane-2-methanol
Uniqueness
2,5-Dioxaspiro[3.4]octan-8-ol is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H10O3 |
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Molecular Weight |
130.14 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C6H10O3/c7-5-1-2-9-6(5)3-8-4-6/h5,7H,1-4H2 |
InChI Key |
HGTKIAWHNKXFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1O)COC2 |
Origin of Product |
United States |
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